molecular formula C15H11N2S+ B282105 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium

3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium

Cat. No. B282105
M. Wt: 251.3 g/mol
InChI Key: KMTXVLPAAQDQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium (CBT) is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. It is widely used in various research fields, including biochemistry, pharmacology, and medical imaging. CBT has been proven to be a valuable tool for investigating biological processes and has the potential for further development in the future.

Mechanism of Action

3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium is a fluorescent molecule that emits light when excited by a specific wavelength of light. The mechanism of action of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium involves the interaction of the dye with biological molecules, leading to changes in its fluorescence properties. The interaction of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium with biological molecules can be used to monitor biological processes in real-time.
Biochemical and Physiological Effects
3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, the use of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium in vivo requires further investigation to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium in lab experiments include its high sensitivity, specificity, and selectivity. It is also relatively easy to use and can be incorporated into various experimental protocols. The limitations of using 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium in lab experiments include its cost, availability, and potential photobleaching.

Future Directions

There are several future directions for the use of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium in scientific research. These include the development of new synthetic methods to improve the yield and purity of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium, the exploration of its potential as a therapeutic agent in cancer treatment, and the investigation of its use in medical imaging. Additionally, the development of new fluorescent probes based on the structure of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium may lead to the discovery of new biological processes and pathways.

Synthesis Methods

The synthesis of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium involves the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with cyanide ion. The final product is obtained after purification by column chromatography. The synthesis of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium is relatively simple and can be carried out on a large scale.

Scientific Research Applications

3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium has been used in various scientific research applications, including the detection of protein-protein interactions, monitoring of intracellular pH, and imaging of mitochondrial membrane potential. It has also been used as a fluorescent probe to investigate the structure and function of biological molecules, such as DNA and RNA. 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium has shown promising results in the diagnosis and treatment of cancer, as it can selectively target cancer cells.

properties

Molecular Formula

C15H11N2S+

Molecular Weight

251.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-3-ium-3-ylmethyl)benzonitrile

InChI

InChI=1S/C15H11N2S/c16-9-12-5-1-2-6-13(12)10-17-11-18-15-8-4-3-7-14(15)17/h1-8,11H,10H2/q+1

InChI Key

KMTXVLPAAQDQTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C[N+]2=CSC3=CC=CC=C32)C#N

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=CSC3=CC=CC=C32)C#N

Origin of Product

United States

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